molecular formula C9H14O4 B14192945 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol CAS No. 918952-51-9

5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol

Cat. No.: B14192945
CAS No.: 918952-51-9
M. Wt: 186.20 g/mol
InChI Key: UIZNFVWIGHFQTH-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound that features a dioxane ring substituted with a hydroxypropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with propargyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-one.

    Reduction: Formation of 5-(3-Hydroxypropyl)-2,2-dimethyl-1,3-dioxan-5-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane: Similar structure but lacks the additional hydroxy group.

    5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a dioxane ring.

Uniqueness

5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to the presence of both a hydroxypropynyl group and a dioxane ring, which confer distinct chemical and physical properties. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918952-51-9

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

5-(3-hydroxyprop-1-ynyl)-2,2-dimethyl-1,3-dioxan-5-ol

InChI

InChI=1S/C9H14O4/c1-8(2)12-6-9(11,7-13-8)4-3-5-10/h10-11H,5-7H2,1-2H3

InChI Key

UIZNFVWIGHFQTH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C#CCO)O)C

Origin of Product

United States

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